4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide
Description
4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide is a synthetic organic compound featuring a pyridazinone core substituted with a phenyl group at the 3-position. The pyridazinone ring is linked via an acetyl-amino spacer to a benzamide moiety. Its molecular formula can be inferred as C₂₁H₁₈N₄O₃, with an approximate molecular weight of 374.4 g/mol (calculated based on structural analogs) .
Properties
IUPAC Name |
4-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-19(26)14-6-8-15(9-7-14)21-17(24)12-23-18(25)11-10-16(22-23)13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,26)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBXSSABAVRLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Acetylation: The pyridazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridazinones.
Scientific Research Applications
4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Differences
Predicted Physicochemical Properties
| Property | Original Compound | Analog () |
|---|---|---|
| Solubility | Low (hydrophobic phenyl group) | Moderate (polar pyrazole) |
| LogP (lipophilicity) | ~3.0 | ~1.8 |
| Hydrogen-bond acceptors | 6 | 7 |
| Hydrogen-bond donors | 2 | 3 |
Research Findings and Limitations
While direct experimental data for these compounds are scarce in the provided evidence, structural analysis highlights critical trends:
Substituent-driven properties: The choice of substituent on the pyridazinone ring significantly impacts solubility and bioavailability. Pyrazole derivatives may offer better aqueous solubility, whereas phenyl analogs could exhibit stronger hydrophobic binding .
Crystallographic relevance : Tools like SHELX () are widely used for small-molecule crystallography, which could aid in resolving the 3D structures of these compounds to guide SAR studies .
Biological Activity
4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyridazine core and an acetylamino group. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide is C20H17N3O4, with a molecular weight of 363.4 g/mol. The compound features a pyridazine ring, which is known for its reactivity and ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with cellular pathways. Notable activities include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial capabilities.
- Phosphodiesterase Inhibition : Preliminary studies indicate that it may inhibit phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways involved in inflammation and respiratory diseases.
Synthesis Methods
The synthesis of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide typically involves several key steps:
- Formation of the Pyridazine Ring : The pyridazine structure can be synthesized through cyclization reactions involving hydrazine derivatives.
- Acetylation : The introduction of the acetyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base.
- Final Coupling : The benzamide moiety is formed by coupling the pyridazine derivative with an appropriate amine.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide.
Table 1: Summary of Biological Activities
Case Study Analysis
A study focused on the antitumor effects of pyridazine derivatives revealed that compounds similar to 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzamide inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
